molecular formula C12H14N2S B1637162 Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine CAS No. 886494-12-8

Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Cat. No. B1637162
CAS RN: 886494-12-8
M. Wt: 218.32 g/mol
InChI Key: JCTWANRJXKVKEY-UHFFFAOYSA-N
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Description

“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 . It is also known by several synonyms, including “4-methyl-2-phenyl-1,3-thiazol-5-yl methanol”, “4-methyl-2-phenylthiazol-5-yl methanol”, and “4-methyl-2-phenyl-thiazol-5-yl-methanol” among others .


Synthesis Analysis

A novel series of thiazole-based heterocycles was synthesized using 1,3-dipolar cycloaddition reactions in the presence of chitosan-grafted-poly (vinylpyridine) as an eco-friendly biopolymeric basic catalyst . The molecular structure of the synthesized compounds was illustrated by spectroscopic and elemental analysis .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation: CC1=C (SC (=N1)C2=CC=CC=C2)CO .


Chemical Reactions Analysis

The synthesis of thiazole-based heterocycles involved 1,3-dipolar cycloaddition reactions . More specific reaction mechanisms or chemical reactions involving “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” are not available in the retrieved data.


Physical And Chemical Properties Analysis

“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” has a molecular weight of 205.275 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

N-((2-Phenylthiazol-5-yl)methyl)ethanamine: has been investigated for its antimicrobial potential. Thiazole derivatives, including this compound, display broad-spectrum activity against various microorganisms. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens . Further studies could reveal its specific mechanisms of action and potential clinical applications.

Antifungal Properties

Thiazoles are known for their antifungal activity. By targeting fungal cell membranes or metabolic pathways, compounds like N-((2-Phenylthiazol-5-yl)methyl)ethanamine may offer alternative treatments for fungal infections . Investigating its efficacy against specific fungal strains and understanding its mode of action could lead to novel antifungal therapies.

Antiviral Potential

Given the urgent need for antiviral drugs, compounds like N-((2-Phenylthiazol-5-yl)methyl)ethanamine warrant exploration. Thiazoles have shown promise against viruses, including HIV and herpes simplex virus (HSV). Researchers could assess its inhibitory effects on viral replication and evaluate its safety profile .

Neuroprotective Effects

Thiazoles exhibit neuroprotective properties, making them relevant in neurodegenerative diseases. By modulating neurotransmitter systems or reducing oxidative stress, compounds like N-((2-Phenylthiazol-5-yl)methyl)ethanamine might contribute to neuroprotection. Investigating its impact on neuronal health and potential therapeutic applications is crucial .

Anticancer Potential

Thiazoles have attracted attention as potential anticancer agents. Their diverse mechanisms of action include inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways. Researchers could explore N-((2-Phenylthiazol-5-yl)methyl)ethanamine for its cytotoxic effects and evaluate its selectivity against cancer cells .

Anti-Inflammatory Activity

Inflammation plays a central role in various diseases. Thiazoles, including our compound of interest, have demonstrated anti-inflammatory effects. Investigating its impact on inflammatory pathways, cytokine production, and tissue damage could lead to novel anti-inflammatory therapies .

Future Directions

The future directions for the study and application of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” and similar thiazole-based compounds could involve further exploration of their potential antitumor, antimicrobial, and hepatoprotective activities .

properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTWANRJXKVKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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